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molecular formula C11H25N B104760 Methyldipentylamine CAS No. 76257-73-3

Methyldipentylamine

Cat. No. B104760
M. Wt: 171.32 g/mol
InChI Key: JJRDPNRWFSHHKJ-UHFFFAOYSA-N
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Patent
US06982352B2

Procedure details

In a similar manner to Example 1, 314.4 g (2.0 mol) of diamylamine (technical mixture of 18.3% by weight of diisopentylamine, 61.0% by weight of di-n/i-pentylamine and 19.2% by weight of di-n-pentylamine, remainder: 1.5% by weight) and 330.2 g (3.2 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 2.5 MPa is established at a temperature of 120° C. After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 102° C., the water is removed on a water separator. The remaining organic phase is subsequently distilled. 329.1 g of N-methyldiamylamine having a purity of 91.8% are isolated, corresponding to a yield of 88.3% of theory.
Quantity
314.4 g
Type
reactant
Reaction Step One
Quantity
330.2 g
Type
reactant
Reaction Step One
Yield
88.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:12]=O>>[CH3:12][N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
314.4 g
Type
reactant
Smiles
C(CCCC)NCCCCC
Name
Quantity
330.2 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is established at a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 102° C.
CUSTOM
Type
CUSTOM
Details
the water is removed on a water separator
DISTILLATION
Type
DISTILLATION
Details
The remaining organic phase is subsequently distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 329.1 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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